rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride

Physicochemical profiling LogP Hydrogen bonding

rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride is a racemic, bicyclic vicinal amino alcohol featuring a conformationally restricted 2-oxabicyclo[3.2.0]heptane core—a cis-fused tetrahydrofuran and cyclobutane ring system found in bioactive natural products. With a molecular weight of 166 Da, a calculated LogP of -1.29, a polar surface area (PSA) of 55 Ų, and two hydrogen bond donors, it serves as a compact, highly polar scaffold for medicinal chemistry and combinatorial library synthesis.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 2866306-10-5
Cat. No. B6609978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride
CAS2866306-10-5
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1COC2C1C(C2N)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c7-4-5(8)3-1-2-9-6(3)4;/h3-6,8H,1-2,7H2;1H/t3-,4?,5?,6-;/m0./s1
InChIKeyISVAETHMVIGXNC-BXMBXJQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride (CAS 2866306-10-5): Core Structural and Physicochemical Profile


rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride is a racemic, bicyclic vicinal amino alcohol featuring a conformationally restricted 2-oxabicyclo[3.2.0]heptane core—a cis-fused tetrahydrofuran and cyclobutane ring system found in bioactive natural products [1]. With a molecular weight of 166 Da, a calculated LogP of -1.29, a polar surface area (PSA) of 55 Ų, and two hydrogen bond donors, it serves as a compact, highly polar scaffold for medicinal chemistry and combinatorial library synthesis [2]. The compound is typically supplied at 95% purity and is classified as an in-stock building block (e.g., Chemspace ID CSSB06744473398) [2].

Substitution Risk in 2-Oxabicyclo[3.2.0]heptane Building Blocks: Why CAS 2866306-10-5 Is Not Interchangeable


Within the 2-oxabicyclo[3.2.0]heptane chemical space, subtle variations in substituent type, position, and stereochemistry drastically alter key molecular properties, making simple substitution high-risk for maintaining research outcomes. The target compound's specific combination of a C7 amino group and a C6 hydroxyl group creates a vicinal amino alcohol motif absent in common analogs like 2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride, which lacks the hydroxyl . This functional group pattern directly impacts hydrogen bonding capacity, metal chelation potential, and downstream synthetic versatility (e.g., formation of oxazolidinones or cyclic carbamates), which mono-functional analogs cannot replicate [2]. Furthermore, the compound's high polarity (LogP -1.29 vs. -0.26 for a C7-amine-only comparator) fundamentally alters solubility and chromatographic behavior, complicating direct method transfer [1].

Quantitative Differentiation Evidence for rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride


Physicochemical Differentiation: Increased Polarity and Hydrogen Bond Capacity vs. 7-Amine Analogs

The target compound demonstrates a marked increase in polarity and hydrogen bonding capacity compared to a closely related 7-amine comparator lacking the 6-hydroxyl group. The LogP decreases from -0.26 for (1S,5R,7S)-2-oxabicyclo[3.2.0]heptan-7-amine to -1.29 for the target compound, a drop of over one log unit [1] . Concurrently, the topological polar surface area (TPSA) increases from 35.25 Ų to 55 Ų, and the number of hydrogen bond donors doubles from 1 to 2 [1] . These changes predict significantly different solubility, permeability, and bioavailabilitiy profiles, making the compounds non-interchangeable in any medicinal chemistry campaign.

Physicochemical profiling LogP Hydrogen bonding Scaffold diversity

Unique Vicinal Amino Alcohol Scaffold: Synthetic Versatility in Combinatorial Library Design

The target compound embodies a 'fused oxabicyclic aminoalcohol' scaffold explicitly claimed as a new template for combinatorial libraries in patent WO2004089277 [1]. This patent describes the general utility of such vicinal amino alcohol bicycles for generating diverse compound collections via selective functionalization of the amine and alcohol groups—a synthetic path unavailable to mono-amine (e.g., 2-oxabicyclo[3.2.0]heptan-7-amine) or mono-alcohol (e.g., 2-oxabicyclo[3.2.0]heptan-6-ol) analogs. The cis-relationship between the amino and hydroxyl groups on the cyclobutane ring allows for the formation of constrained heterocycles like oxazolidinones, a key pharmacophoric element.

Combinatorial chemistry Scaffold Oxazolidinone Amino alcohol

Conformational Constraint: 2-Oxabicyclo[3.2.0]heptane Core as a Biological Conformational Lock

The bicyclo[3.2.0]heptane core, which is the basis for the target compound's skeleton, has been documented to intrinsically favor a boat-like conformation that is largely unaffected by various substitution patterns [1]. This property makes it a more predictable 'conformational lock' compared to monocyclic or other bicyclic scaffolds. The target compound, by incorporating this core with a specific 7-amino-6-ol substitution, offers pre-organized geometry for biological target engagement. This is a direct structural advantage over simpler, more flexible amino alcohols, where a significant entropy penalty must be paid upon binding.

Conformational restriction Bicyclo[3.2.0]heptane GABA Scaffold

Optimal Application Scenarios for rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride Based on Evidence


Combinatorial Library Synthesis via Selective Amine-Alcohol Orthogonal Protection

As described in patent WO2004089277, this compound is explicitly designed as a scaffold for generating diverse combinatorial libraries [3]. The orthogonal reactivity of the amine and hydroxyl groups allows for sequential, chemoselective derivatization to create arrays of compounds for high-throughput screening. This is not feasible with mono-functional 7-amine or 6-ol analogs, which would require additional synthetic steps to introduce a second functional handle.

Fragment-Based Drug Discovery (FBDD) Requiring High Polarity and 3D Character

With a LogP of -1.29 and a high fraction of sp3-hybridized carbons (Fsp3 = 1.0), the compound fits the profile of a high-quality fragment [2]. Its low lipophilicity and high polar surface area are associated with better developability profiles, making it a strategically superior choice for fragment libraries over more lipophilic, mono-amine bicyclic analogs (LogP ~ -0.26) . The rigid, three-dimensional core also increases the chances of identifying selective hits.

Synthesis of Conformationally Constrained Peptidomimetics and β-Lactam Analogues

The 2-oxabicyclo[3.2.0]heptane core is a recognized bioisostere found in biologically active natural products and has been used to build cyclobutanone analogues of β-lactam antibiotics [1]. The target compound's vicinal amino alcohol motif is an ideal precursor for constructing fused β-lactam or oxazolidinone rings directly onto the constrained scaffold, providing access to novel peptidomimetic structures where other bicyclic amine building blocks fall short.

Asymmetric Synthesis and Chiral Auxiliary Development

Although supplied as a racemate, the defined (1R,5R) relative stereochemistry of the compound provides a platform for developing chiral auxiliaries or resolving agents. The vicinal amino alcohol can chelate metal ions, enabling its use in asymmetric catalytic reactions, such as enantioselective additions or reductions. This potential is a direct consequence of the amino alcohol motif, a feature absent in the simpler 7-amino and 6-ol comparator compounds.

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